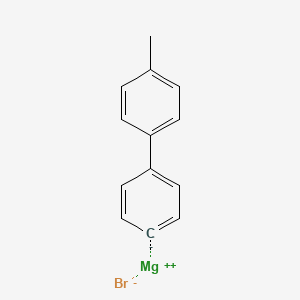
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran (2-MeTHF), is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is used as a reagent in various chemical reactions due to its ability to act as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylphenyl)phenylmagnesium bromide involves the reaction of 4-bromo-4’-methylbiphenyl with magnesium in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally takes a few hours to complete.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylphenyl)phenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Automation: The process is often automated to ensure consistent quality and yield.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, and esters are common reagents that react with 4-(4-Methylphenyl)phenylmagnesium bromide.
Solvents: 2-methyltetrahydrofuran is commonly used as the solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds are alcohols.
Substituted biphenyls: Substitution reactions yield various substituted biphenyl compounds.
Applications De Recherche Scientifique
4-(4-Methylphenyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It is used in the production of agrochemical compounds.
Material science: It is used in the synthesis of materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)phenylmagnesium bromide involves its role as a nucleophile. The compound donates an electron pair to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Carbonyl compounds: The compound reacts with the carbonyl group of aldehydes, ketones, and esters.
Electrophiles: It can react with various electrophiles in substitution reactions.
Comparaison Avec Des Composés Similaires
4-(4-Methylphenyl)phenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but contains a fluorine atom instead of a methyl group.
Phenylmagnesium bromide: A simpler Grignard reagent without the additional phenyl and methyl groups.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group.
These similar compounds have different reactivities and selectivities, making 4-(4-Methylphenyl)phenylmagnesium bromide unique in its applications and properties.
Propriétés
Formule moléculaire |
C13H11BrMg |
|---|---|
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
magnesium;1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VNSHMOAWWCYZIS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



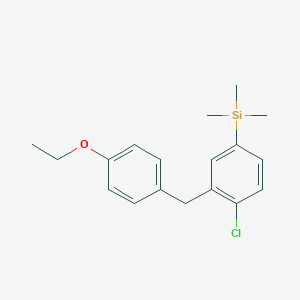
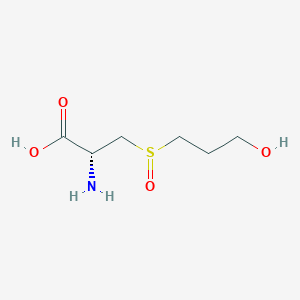

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

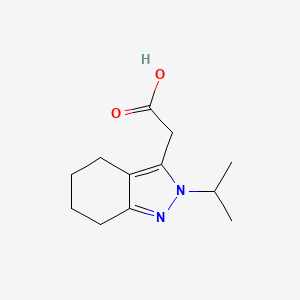
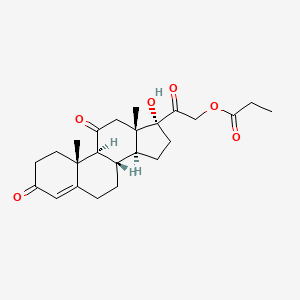

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
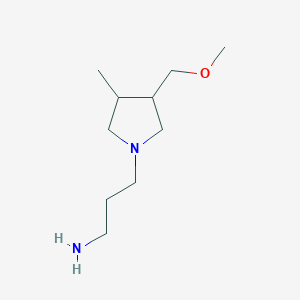
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
